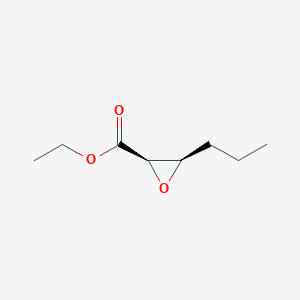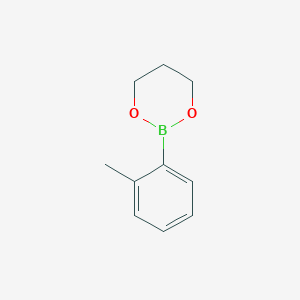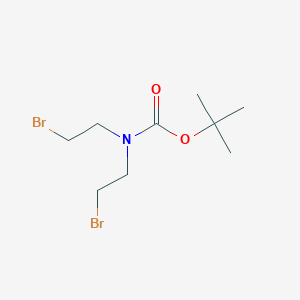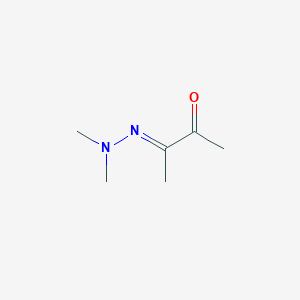
Ethyl (2R,3R)-3-propyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,3R)-3-propyloxirane-2-carboxylate, also known as ethyl 2,3-epoxypropionate, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields. It is a colorless liquid that is soluble in water and commonly used as a solvent in chemical reactions.
Scientific Research Applications
Ethyl (2R,3R)-3-propyloxirane-2-carboxylate has been used in various scientific research applications, including as a solvent and reagent in organic synthesis, as a chiral building block in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl (2R,3R)-3-propyloxirane-2-carboxylate is not fully understood, but it is believed to act as an electrophile in chemical reactions. It can react with nucleophiles such as amines and alcohols to form various compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Ethyl (2R,3R)-3-propyloxirane-2-carboxylate. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl (2R,3R)-3-propyloxirane-2-carboxylate in lab experiments is its high reactivity, which makes it useful in the synthesis of various compounds. However, its limited solubility in water and potential toxicity at high concentrations can be a limitation.
Future Directions
There are several future directions for the research and development of Ethyl (2R,3R)-3-propyloxirane-2-carboxylate. These include exploring its potential as a chiral building block in the synthesis of pharmaceuticals, investigating its use as a solvent and reagent in organic synthesis, and improving its yield and purity through the development of new synthesis methods. Additionally, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, Ethyl (2R,3R)-3-propyloxirane-2-carboxylate is a versatile chemical compound with potential applications in various fields. Its high reactivity and low toxicity make it a useful reagent in organic synthesis, while its potential as a chiral building block in the synthesis of pharmaceuticals warrants further investigation. As research on this compound continues, it is likely that new applications and synthesis methods will be discovered, further expanding its potential uses.
Synthesis Methods
Ethyl (2R,3R)-3-propyloxirane-2-carboxylate can be synthesized through a variety of methods, including the reaction of Ethyl (2R,3R)-3-propyloxirane-2-carboxylateene oxide with propionic acid and ethanol, or the reaction of propylene oxide with Ethyl (2R,3R)-3-propyloxirane-2-carboxylate chloroformate. The yield of the reaction can be improved by using a catalyst such as sodium hydroxide or potassium hydroxide.
properties
CAS RN |
172277-25-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl (2R,3R)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-7(11-6)8(9)10-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
MRUCFECRMITDHC-RNFRBKRXSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](O1)C(=O)OCC |
SMILES |
CCCC1C(O1)C(=O)OCC |
Canonical SMILES |
CCCC1C(O1)C(=O)OCC |
synonyms |
Oxiranecarboxylic acid, 3-propyl-, ethyl ester, (2R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B67682.png)



![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)





